molecular formula C11H12O3 B2963036 (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid CAS No. 2248215-86-1

(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid

Cat. No.: B2963036
CAS No.: 2248215-86-1
M. Wt: 192.214
InChI Key: AOGMXEZBXULWMP-PVSHWOEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring. This particular compound is characterized by the presence of a propanoic acid group attached to the benzofuran moiety, making it a significant molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones . This method includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another approach involves the use of substituted biphenyls and metal complex catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and efficiency. The use of copper iodide as a catalyst in a one-pot synthesis involving o-hydroxy aldehydes, amines, and substituted alkynes has been reported . This method is environmentally benign and offers a practical route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions include various substituted benzofurans, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .

Mechanism of Action

Properties

IUPAC Name

(2R)-2-(1,3-dihydro-2-benzofuran-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(11(12)13)10-9-5-3-2-4-8(9)6-14-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGMXEZBXULWMP-PVSHWOEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2CO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1C2=CC=CC=C2CO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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